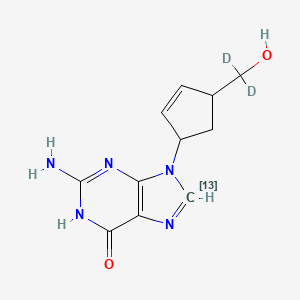

卡波韦-13C,d2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbovir-13C,d2 is a biochemical used for proteomics research . It is a stable isotope-labelled compound . It is intended for use as an internal standard for the quantification of Carbovir Monophosphate . Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine . It decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS .

Molecular Structure Analysis

The molecular formula of Carbovir-13C,d2 is C10[13C]H12D2N5O5P . The molecular weight is 250.26 g/mol .科学研究应用

Virology

Carbovir-13C,d2: is utilized in virology to study the metabolic pathways and replication mechanisms of viruses. It serves as a stable isotope-labeled compound that can be traced in antiviral research, particularly in the synthesis of novel antiviral agents . Its application in virology extends to the development of treatments for diseases like HIV, where it can help in understanding the drug resistance and efficacy of antiretroviral therapies.

Oncology

In oncology, Carbovir-13C,d2 is used in conjunction with hyperpolarized carbon 13 MRI techniques to assess tumor metabolism . This application is crucial for the early detection of cancerous cells and monitoring the effectiveness of cancer treatments. It allows researchers to visualize and measure the metabolic changes in tumors, providing insights into the tumor’s grade and potential therapeutic pathways .

Immunology

The compound’s role in immunology involves the study of immune cell functions and the development of immunotherapies . It aids in understanding how the immune system responds to various pathogens and can be used to design chemical tools that manipulate antigen presentation and T cell priming processes. This is particularly relevant in the context of developing treatments for autoimmune diseases and cancer.

Pharmacology

Carbovir-13C,d2: has pharmacological applications in the design and testing of antiviral drugs . It helps in the evaluation of drug metabolism and the pharmacokinetics of antiretroviral agents. Researchers use it to investigate the interactions between drugs and biological systems, which is essential for the development of new medications with improved efficacy and reduced side effects.

Biochemistry

In biochemistry, Carbovir-13C,d2 is used in metabolic labeling and nuclear magnetic resonance (NMR) spectroscopy to study the conformational dynamics of biomolecules . It provides insights into the structural and functional aspects of enzymes and other proteins, which is vital for understanding the biochemical pathways in health and disease.

Molecular Biology

Carbovir-13C,d2: finds its application in molecular biology for the study of protein structures and interactions . It is used in 13C direct detected NMR spectroscopy to analyze challenging biomolecular systems, including intrinsically disordered proteins and paramagnetic proteins. This helps in elucidating the molecular mechanisms underlying various biological processes and diseases.

作用机制

- Primary Targets : Carbovir-13C,d2 primarily targets the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

- It also terminates the elongation of the viral DNA chain during transcription, effectively halting viral replication .

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSYCIGJYCVRRK-TTYOAZMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747289 |

Source

|

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbovir-13C,d2 | |

CAS RN |

1246816-59-0 |

Source

|

| Record name | 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)